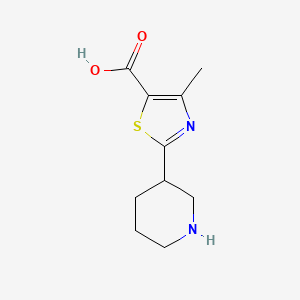

5-Tert-butyl-1,3-oxazolidin-2-one

Overview

Description

5-Tert-butyl-1,3-oxazolidin-2-one is an organic compound. It is related to 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, which has the linear formula C8H14O2N1Cl1 .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone, imidazolidinone, and dioxolanone has been achieved .Molecular Structure Analysis

The linear formula of a related compound, 3-tert-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one, is C8H14O2N1Cl1 .Chemical Reactions Analysis

Oxazolidin-2-ones undergo various reactions. For instance, a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields . The nature of aryl bromides, phosphine ligands, bases, and solvents strongly affects the reaction outcome .Scientific Research Applications

Chiral Oxazolidin-2-ones Synthesis and Applications

Chiral oxazolidin-2-ones are recognized for their synthetic value as chiral auxiliaries and their biological activity. A notable advancement is the one-pot preparation of chiral 4,5-disubstituted oxazolidin-2-ones using a modified Sharpless asymmetric aminohydroxylation, followed by base-mediated ring closure. This method yields products with high enantioselectivities and has been scaled up successfully (Barta et al., 2000).

Synthesis from Arylethylene Oxides

Substituted 5-aryl-1,3-oxazolidin-2-ones can be efficiently synthesized from arylethylene oxides and tert-butyl alkylcarbamates, facilitated by potassium tert-butoxide. This process allows for the high-yield production of aryl substituted aminoethanols, illustrating the versatility of 5-Tert-butyl-1,3-oxazolidin-2-one in synthetic chemistry (Wróbel et al., 2006).

Gold(I)-Catalyzed Formation

The gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates into 5-methylene-1,3-oxazolidin-2-ones is another significant application. This method enables the efficient synthesis of these structures under mild conditions, highlighting the compound's potential in facilitating complex molecular constructions (Buzas & Gagosz, 2006).

Oxazolidin-2-one Ring in Synthetic Organic Chemistry

The oxazolidin-2-one ring is a focal point in synthetic organic and medicinal chemistry, used widely as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems. The introduction of drugs like Linezolid, based on the oxazolidin-2-one structure, underscores its importance in pharmaceutical development (Zappia et al., 2007).

Anticancer Potential

Recent studies have explored the anticancer potential of oxazolidin-2-ones, demonstrating that certain derivatives can induce apoptosis in cancer cells through increased ROS levels and mitochondrial dysfunction. This research suggests that oxazolidin-2-ones hold promising avenues for cancer therapy, especially in breast and cervical cancers (Armentano et al., 2020).

Mechanism of Action

Target of Action

Oxazolidinone derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial proteins or enzymes.

Mode of Action

This interaction could potentially inhibit the growth and proliferation of bacteria .

Biochemical Pathways

Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.

Result of Action

Given the antibacterial activity of oxazolidinone derivatives , it can be inferred that the compound may lead to the death or growth inhibition of bacteria.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5-Tert-butyl-1,3-oxazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a chiral auxiliary in stereoselective transformations, which is crucial for the synthesis of enantiomerically pure compounds . It interacts with enzymes such as oxidoreductases and transferases, facilitating the formation of specific stereoisomers. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . This compound is also capable of forming covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites.

properties

IUPAC Name |

5-tert-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)5-4-8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPRBQMYSHJULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)

![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)

![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)